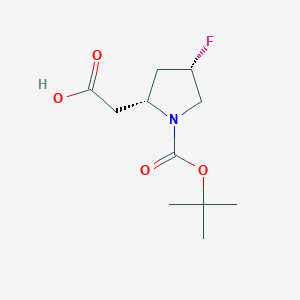

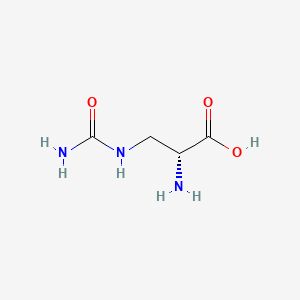

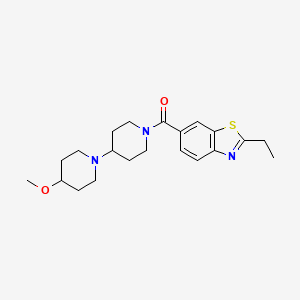

![molecular formula C13H12N4O2S B2790456 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-thienyl)-1,3,4-oxadiazole CAS No. 2109167-76-0](/img/structure/B2790456.png)

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-thienyl)-1,3,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-thienyl)-1,3,4-oxadiazole” is a complex organic molecule that contains several functional groups and rings. These include a pyrazole ring, which is a five-membered ring with two nitrogen atoms ; an oxadiazole ring, which is a five-membered ring containing three nitrogen atoms and one oxygen atom; and a thiophene ring, which is a five-membered ring containing four carbon atoms and one sulfur atom.

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including NMR and X-ray crystallography . For example, the structure of a similar compound, 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine, was characterized by a single-crystal X-ray structure determination as well as 1H and 13C{1H} NMR spectroscopy .Scientific Research Applications

OTTO has been found to possess a variety of scientific research applications. It has been used to study the effects of various drugs on cellular processes, as well as to investigate the mechanisms of action of various drugs. OTTO has also been used to study the effects of various compounds on gene expression, as well as to study the effects of various compounds on protein expression. Additionally, OTTO has been used to study the effects of various compounds on cell proliferation, as well as to study the effects of various compounds on cell death.

Mechanism of Action

The mechanism of action of OTTO is not yet fully understood. However, it is believed that OTTO is able to interact with the cell membrane in order to modulate the activity of various proteins and enzymes. OTTO has also been found to interact with various proteins and enzymes in order to modulate their activity. Additionally, OTTO has been found to modulate the activity of various G-protein coupled receptors, as well as to modulate the activity of various ion channels.

Biochemical and Physiological Effects

OTTO has been found to possess a variety of biochemical and physiological effects. It has been found to modulate the activity of various proteins and enzymes, as well as to modulate the activity of various G-protein coupled receptors and ion channels. OTTO has also been found to modulate the expression of various genes, as well as to modulate the expression of various proteins. Additionally, OTTO has been found to modulate the proliferation of various cells, as well as to modulate the death of various cells.

Advantages and Limitations for Lab Experiments

OTTO has a number of advantages for laboratory experiments. It is a small molecule, which makes it easy to synthesize and manipulate. Additionally, OTTO has been found to possess a variety of biochemical and physiological effects, which makes it a valuable tool for laboratory experiments. However, OTTO also has a number of limitations for laboratory experiments. It has a relatively short half-life, which makes it difficult to use for long-term experiments. Additionally, OTTO has been found to possess a variety of side effects, which can make it difficult to use for certain experiments.

Future Directions

There are a number of potential future directions for OTTO research. One potential future direction is to further investigate the mechanism of action of OTTO in order to better understand its effects on various cellular processes. Additionally, further research could be conducted to explore the potential therapeutic applications of OTTO, such as its use in the treatment of various diseases. Additionally, further research could be conducted to explore the potential of OTTO as a tool for drug discovery and development. Finally, further research could be conducted to explore the potential of OTTO as a tool for the study of various cellular processes, such as gene expression and protein expression.

Synthesis Methods

OTTO can be synthesized through a three-step process. The first step involves the reaction of 2-aminopyrazole and 3-chloro-5-methylthiophene in the presence of potassium carbonate in a solvent such as dimethylformamide. This reaction yields 2-chloro-5-methylthienyl-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]pyrazole. The second step involves the reaction of this intermediate with potassium hydroxide in the presence of a solvent such as methanol. This reaction yields 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-thienyl)-1,3,4-oxadiazole. Finally, the third step involves the reaction of this intermediate with a base such as sodium hydroxide in the presence of a solvent such as dimethylformamide. This reaction yields the final product, this compound.

Safety and Hazards

properties

IUPAC Name |

1-(3,5-dimethylpyrazol-1-yl)-2-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2S/c1-8-5-9(2)17(16-8)12(18)6-11-14-15-13(19-11)10-3-4-20-7-10/h3-5,7H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGABOCHOIYQMOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)CC2=NN=C(O2)C3=CSC=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

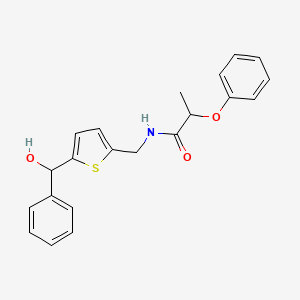

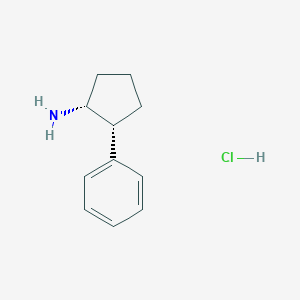

![(2E,NZ)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2790383.png)

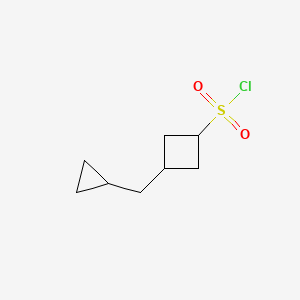

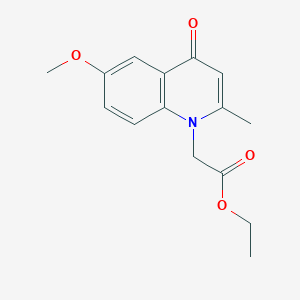

![N-(4-{[(4-chlorophenyl)methyl]carbamoyl}phenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2790384.png)

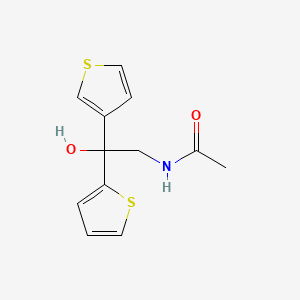

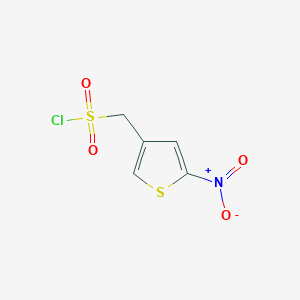

![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2790389.png)

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2790395.png)